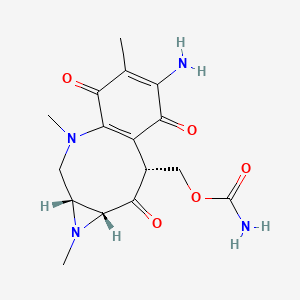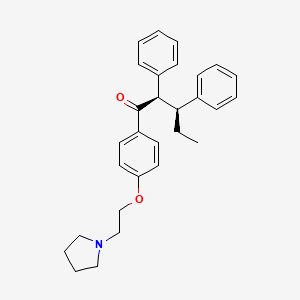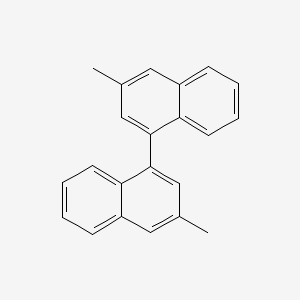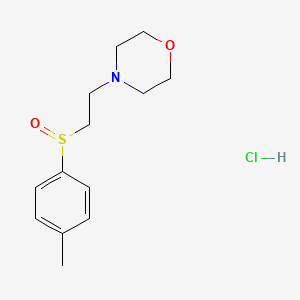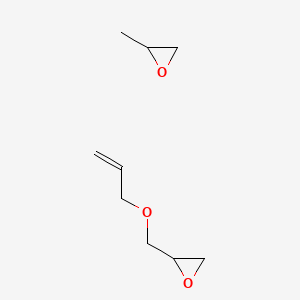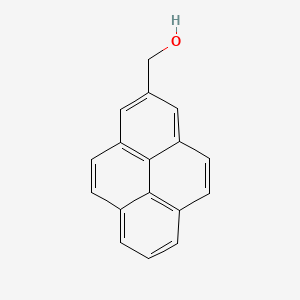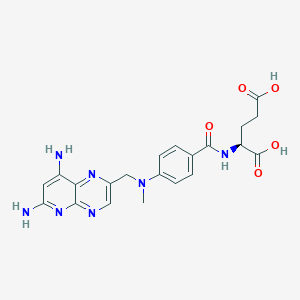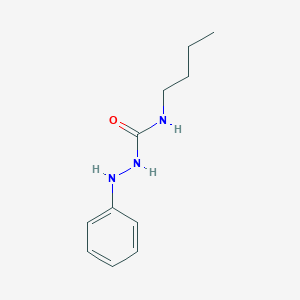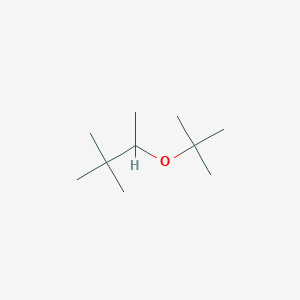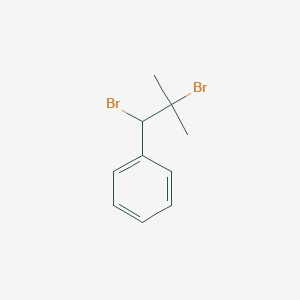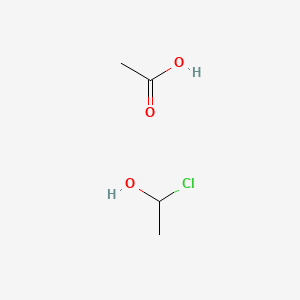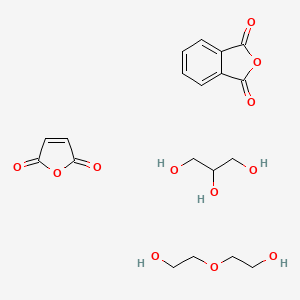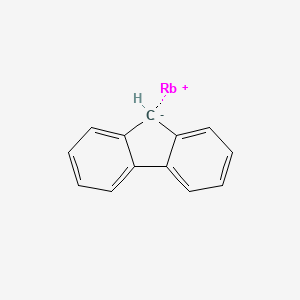
9H-fluoren-9-ide;rubidium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluoren-9-ide;rubidium(1+) is a chemical compound that combines the organic anion 9H-fluoren-9-ide with the alkali metal cation rubidium(1+)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ide;rubidium(1+) typically involves the reaction of 9H-fluorene with a rubidium salt under specific conditions. One common method is the deprotonation of 9H-fluorene using a strong base such as potassium hydroxide (KOH) in the presence of a solvent like tetrahydrofuran (THF). The resulting 9H-fluoren-9-ide anion is then reacted with rubidium chloride (RbCl) to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 9H-fluoren-9-ide;rubidium(1+) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
9H-fluoren-9-ide;rubidium(1+) can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert 9-fluorenone back to 9H-fluoren-9-ide under appropriate conditions.
Substitution: The compound can participate in substitution reactions where the rubidium ion is replaced by other cations.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various metal salts can be used to replace the rubidium ion.
Major Products Formed
Oxidation: 9-fluorenone.
Reduction: 9H-fluoren-9-ide.
Substitution: Compounds with different metal cations.
科学的研究の応用
9H-fluoren-9-ide;rubidium(1+) has several applications in scientific research:
作用機序
The mechanism of action of 9H-fluoren-9-ide;rubidium(1+) involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of 9H-fluoren-9-ide have been shown to bind to α7-nicotinic acetylcholine receptors, which are involved in various neurological processes . The binding affinity and selectivity of these derivatives make them useful for imaging and therapeutic applications.
類似化合物との比較
Similar Compounds
9H-fluoren-9-one: An oxidized form of 9H-fluoren-9-ide, known for its use in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
9H-fluoren-9-ide;rubidium(1+) is unique due to the presence of the rubidium cation, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of alkali metal cations in various chemical and biological processes.
特性
CAS番号 |
24331-68-8 |
|---|---|
分子式 |
C13H9Rb |
分子量 |
250.68 g/mol |
IUPAC名 |
9H-fluoren-9-ide;rubidium(1+) |
InChI |
InChI=1S/C13H9.Rb/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1 |
InChIキー |
JHNMONYIFVLCLU-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



